
PF-06840003 (CAS Number: 198474-05-4): A
Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-06840003

Cat. No.: B1679684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PF-06840003, also known as EOS200271, is a potent and selective, orally bioavailable small

molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4][5] IDO1 is a key

immunosuppressive enzyme that plays a critical role in tumor immune evasion.[1][6] By

catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a tumor

microenvironment that is hostile to effector T cells and promotes the function of regulatory T

cells (Tregs).[1][6] PF-06840003 reverses this immunosuppressive effect, demonstrating

significant anti-tumor activity in preclinical models, both as a monotherapy and in combination

with immune checkpoint inhibitors.[1][3] This technical guide provides a comprehensive

overview of the preclinical and clinical data available for PF-06840003, including its mechanism

of action, quantitative pharmacological data, and detailed experimental methodologies.

Introduction
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant target in

cancer immunotherapy.[1][7] IDO1 is a heme-containing enzyme that catalyzes the first and

rate-limiting step in the kynurenine pathway of tryptophan metabolism.[7][8] In the tumor

microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the

accumulation of its metabolites, collectively known as kynurenines.[1][7] This metabolic shift

has profound immunosuppressive consequences, including the inhibition of effector T cell

proliferation and function, and the enhancement of regulatory T cell (Treg) activity.[1][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1679684?utm_src=pdf-interest
https://www.benchchem.com/product/b1679684?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30232146/
https://www.axonmedchem.com/3325-pf-06840003
https://www.researchgate.net/publication/305659795_Abstract_4863_PF-06840003_a_highly_selective_IDO-1_inhibitor_that_shows_good_in_vivo_efficacy_in_combination_with_immune_checkpoint_inhibitors
https://tribioscience.com/wp-content/uploads/2023/08/TBI4498_PF-06840003.pdf
https://www.medchemexpress.com/PF-06840003.html
https://pubmed.ncbi.nlm.nih.gov/30232146/
https://cdn.pfizer.com/pfizercom/news/asco/IDO1_Fact_Sheet.pdf
https://pubmed.ncbi.nlm.nih.gov/30232146/
https://cdn.pfizer.com/pfizercom/news/asco/IDO1_Fact_Sheet.pdf
https://www.benchchem.com/product/b1679684?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30232146/
https://www.researchgate.net/publication/305659795_Abstract_4863_PF-06840003_a_highly_selective_IDO-1_inhibitor_that_shows_good_in_vivo_efficacy_in_combination_with_immune_checkpoint_inhibitors
https://www.benchchem.com/product/b1679684?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30232146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8061021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8061021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6600671/
https://pubmed.ncbi.nlm.nih.gov/30232146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8061021/
https://pubmed.ncbi.nlm.nih.gov/30232146/
https://cdn.pfizer.com/pfizercom/news/asco/IDO1_Fact_Sheet.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PF-06840003 is a highly selective inhibitor of IDO1 that has shown promise in preclinical and

early clinical studies.[1][9] Its ability to penetrate the central nervous system (CNS) makes it a

particularly interesting candidate for the treatment of brain malignancies such as malignant

glioma.[10] This document serves as an in-depth technical resource for researchers and drug

development professionals interested in the pharmacology and therapeutic potential of PF-
06840003.

Mechanism of Action
PF-06840003 exerts its anti-tumor effects by directly inhibiting the enzymatic activity of IDO1.

[1] This inhibition leads to a restoration of local tryptophan levels and a reduction in the

concentration of immunosuppressive kynurenine metabolites within the tumor

microenvironment.[1][3] The normalization of the tryptophan-kynurenine balance reverses the

IDO1-mediated immunosuppression, leading to the enhanced proliferation and activation of

anti-tumor immune cells, such as effector T cells, and a reduction in the activity of

immunosuppressive cells like Tregs.[1][6] Preclinical studies have demonstrated that the

combination of PF-06840003 with immune checkpoint inhibitors, such as anti-PD-L1

antibodies, results in synergistic anti-tumor activity.[1] This suggests that inhibiting IDO1 can

sensitize tumors to other immunotherapies.
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IDO1 Signaling Pathway and Inhibition by PF-06840003.

Quantitative Data
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The following tables summarize the key quantitative data for PF-06840003 from various in vitro

and in vivo studies.

Table 1: In Vitro Enzymatic and Cellular Activity
Parameter Species/Cell Line IC50 (µM) Reference(s)

IDO1 Enzyme

Inhibition
Human (hIDO1) 0.41 [5]

IDO1 Enzyme

Inhibition
Dog (dIDO1) 0.59 [5]

IDO1 Enzyme

Inhibition
Mouse (mIDO1) 1.5 [5]

IDO1 Enzyme

Inhibition
Human (hIDO1) 0.15 [4][10]

Cellular IDO1 Activity

(HeLa)
Human 1.8 [5]

Cellular IDO1 Activity

(THP-1)
Human 1.7 [5]

TDO2 Enzyme

Inhibition
Human (hTDO2) >100 [11]

Table 2: In Vivo Efficacy
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Animal Model Tumor Type Treatment Outcome Reference(s)

Syngeneic Mice Multiple models

PF-06840003 +

Immune

Checkpoint

Inhibitors

Inhibited tumor

growth
[3]

Syngeneic Mice Multiple models PF-06840003

Reduced

intratumoral

kynurenine levels

by >80%

[3][4]

GL261 Murine

Glioma
Glioma

PF-06840003 +

PD-1/PD-L1

blockade, CTLA-

4 inhibition,

radiation, or

temozolomide

Synergistic effect [10]

Table 3: Clinical Pharmacokinetics (Phase 1, Malignant
Glioma)
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Parameter Dose Value Reference(s)

Time to Maximum

Plasma Concentration

(Tmax) of active

enantiomer PF-

06840002

Multiple Doses 1.5 - 3.0 hours [9]

Mean Elimination

Half-life (t1/2) of active

enantiomer PF-

06840002

Cycle 1 Day 1 2 - 4 hours [9]

Cerebrospinal Fluid

(CSF)-to-Plasma

Ratio of PF-06840002

500 mg BID 1.00 [9]

Maximum Mean

Percentage Inhibition

of Kynurenine

500 mg BID
75% (vs. 24% for

endogenous)
[9]

Experimental Protocols
This section provides an overview of the methodologies used in key experiments to

characterize PF-06840003.

In Vitro IDO1 Enzyme Inhibition Assay
A common method to determine the in vitro inhibitory activity of compounds against IDO1

involves a biochemical assay using purified recombinant IDO1 enzyme.

Protocol Overview:

Enzyme Preparation: Recombinant human IDO1 (hIDO1) is expressed and purified.

Reaction Mixture: The assay is typically performed in a phosphate buffer (pH ~6.5). The

reaction mixture contains the purified hIDO1 enzyme, L-tryptophan as the substrate, and

necessary co-factors such as ascorbic acid and methylene blue to maintain the heme iron in
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its active ferrous state. Catalase is often included to prevent enzyme inhibition by hydrogen

peroxide.

Inhibitor Addition: PF-06840003, dissolved in a suitable solvent like DMSO, is added to the

reaction mixture at various concentrations.

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific

duration.

Reaction Termination and Detection: The reaction is stopped, and the amount of kynurenine

produced is quantified. This is often done by a colorimetric method after chemical conversion

of kynurenine to a colored product, which is then measured spectrophotometrically.

IC50 Calculation: The concentration of PF-06840003 that inhibits 50% of the IDO1 enzyme

activity (IC50) is calculated from the dose-response curve.

Experimental Workflow: In Vitro IDO1 Inhibition Assay
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Workflow for a typical in vitro IDO1 inhibition assay.
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Cellular IDO1 Activity Assay (HeLa Cells)
This assay measures the ability of PF-06840003 to inhibit IDO1 activity in a cellular context.

HeLa cells are often used as they can be stimulated to express functional IDO1.

Protocol Overview:

Cell Culture and Stimulation: HeLa cells are cultured in appropriate media. To induce IDO1

expression, the cells are stimulated with interferon-gamma (IFNγ) for a defined period (e.g.,

24-48 hours).

Inhibitor Treatment: The IFNγ-stimulated HeLa cells are then treated with various

concentrations of PF-06840003.

Incubation: The cells are incubated with the inhibitor for a specific duration to allow for IDO1

inhibition.

Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is

measured, typically using LC-MS/MS or a colorimetric assay.

IC50 Calculation: The IC50 value is determined by plotting the percentage of kynurenine

production inhibition against the concentration of PF-06840003.

In Vivo Syngeneic Tumor Models
To evaluate the anti-tumor efficacy of PF-06840003 in an immunocompetent setting, syngeneic

mouse tumor models are utilized.

Protocol Overview:

Tumor Cell Implantation: A specific number of tumor cells (e.g., CT26 colon carcinoma, B16-

F10 melanoma) are implanted subcutaneously or orthotopically into immunocompetent mice

of the corresponding strain (e.g., BALB/c for CT26).

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice

are then randomized into different treatment groups (e.g., vehicle control, PF-06840003
alone, immune checkpoint inhibitor alone, combination therapy).
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Treatment Administration: PF-06840003 is administered orally at a specified dose and

schedule. Other treatments, such as antibodies, are typically given via intraperitoneal

injection.

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using

calipers.

Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors and

blood samples can be collected to measure kynurenine and tryptophan levels to assess the

pharmacodynamic effect of PF-06840003.

Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth. Other

endpoints can include survival analysis and immunological analysis of the tumor

microenvironment (e.g., flow cytometry of tumor-infiltrating lymphocytes).

Clinical Development
A first-in-human, Phase 1 clinical trial (NCT02764151) of PF-06840003 was conducted in

patients with recurrent malignant glioma.[6][10] The study evaluated the safety,

pharmacokinetics, pharmacodynamics, and preliminary efficacy of the drug.[9] The results

indicated that PF-06840003 was generally well-tolerated up to a dose of 500 mg twice daily,

with evidence of a pharmacodynamic effect and durable clinical benefit in a subset of patients.

[9] The excellent CNS penetration, as evidenced by a CSF-to-plasma ratio of 1.00 for the active

enantiomer, supports its further investigation for brain tumors.[9]

Conclusion
PF-06840003 is a promising, orally bioavailable, and CNS-penetrant IDO1 inhibitor with a well-

defined mechanism of action. Its ability to reverse IDO1-mediated immunosuppression and

enhance anti-tumor immunity, particularly in combination with other immunotherapies, makes it

a valuable candidate for further clinical investigation in a variety of cancers, including those

with central nervous system involvement. The data summarized in this whitepaper provide a

solid foundation for researchers and clinicians interested in exploring the therapeutic potential

of this novel immunomodulatory agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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